molecular formula C8H12N2O3S B1276219 4-amino-N-methoxy-N-methylbenzenesulfonamide CAS No. 33529-48-5

4-amino-N-methoxy-N-methylbenzenesulfonamide

Cat. No.: B1276219
CAS No.: 33529-48-5
M. Wt: 216.26 g/mol
InChI Key: DOUAEAXZVWSUCT-UHFFFAOYSA-N
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Description

4-amino-N-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the para position, and methoxy and methyl groups attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide.

    N-Methylation and N-Methoxylation: The sulfonamide is then subjected to N-methylation and N-methoxylation using appropriate reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

4-amino-N-methoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methylbenzenesulfonamide
  • 4-methoxybenzenesulfonamide
  • N-methylbenzenesulfonamide

Uniqueness

4-amino-N-methoxy-N-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom of the sulfonamide group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUAEAXZVWSUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407137
Record name 4-amino-N-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33529-48-5
Record name 4-amino-N-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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